molecular formula C9H5BrO2Se B14488854 6-Bromo-1-benzoselenophene-2-carboxylic acid CAS No. 64150-47-6

6-Bromo-1-benzoselenophene-2-carboxylic acid

Cat. No.: B14488854
CAS No.: 64150-47-6
M. Wt: 304.01 g/mol
InChI Key: MGAADFAHPZWYOY-UHFFFAOYSA-N
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Description

6-Bromo-1-benzoselenophene-2-carboxylic acid is a chemical compound with the molecular formula C9H5BrO2Se. It is a derivative of benzoselenophene, a heterocyclic compound containing selenium.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-benzoselenophene-2-carboxylic acid typically involves the bromination of benzoselenophene followed by carboxylation. One common method includes the use of sulfuryl chloride for the chlorination of benzoselenophene, which is then followed by bromination . The reaction conditions often involve the use of solvents like xylene and catalysts such as palladium complexes .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-benzoselenophene-2-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Organolithium reagents, Grignard reagents, and palladium catalysts.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce various biaryl compounds, while substitution reactions can yield a wide range of derivatives with different functional groups .

Scientific Research Applications

6-Bromo-1-benzoselenophene-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-1-benzoselenophene-2-carboxylic acid is not fully understood. it is believed to interact with various molecular targets and pathways due to the presence of selenium, which can influence redox reactions and enzyme activities. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-1-benzoselenophene-2-carboxylic acid is unique due to the presence of selenium, which imparts distinct electronic and chemical properties compared to its oxygen and sulfur analogs. This uniqueness makes it valuable for studying the effects of selenium in various chemical and biological contexts .

Properties

CAS No.

64150-47-6

Molecular Formula

C9H5BrO2Se

Molecular Weight

304.01 g/mol

IUPAC Name

6-bromo-1-benzoselenophene-2-carboxylic acid

InChI

InChI=1S/C9H5BrO2Se/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-4H,(H,11,12)

InChI Key

MGAADFAHPZWYOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)[Se]C(=C2)C(=O)O

Origin of Product

United States

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